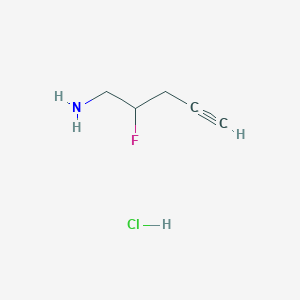

2-Fluoropent-4-yn-1-amine hydrochloride

Description

Structural Validation

| Structural Descriptor | Details |

|---|---|

| SMILES Notation | CC#CCFN.Cl |

| InChI Key | AJKFBGIRKUYQBB-UHFFFAOYSA-N |

| Canonical Formula | C₅H₈ClFN |

The alkyne group (C≡C) at the 4-position and the fluorine substituent at the 2-position are confirmed by the SMILES notation and InChI key.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s CAS registry number and alternative identifiers are critical for chemical tracking and database entry.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 2098024-36-1 |

| Molecular Formula | C₅H₈ClFN |

| Molecular Weight | 136.45 g/mol |

Cross-Referenced Data

- MDL Number : Not explicitly listed in provided sources.

- PubChem CID : Absent in the provided dataset due to the compound’s specialized nature.

The CAS number is validated against supplier catalogs (e.g., Evitachem).

Molecular Formula and Weight Verification Through Mass Spectrometry

The molecular formula C₅H₈ClFN is derived from its structural components:

- Carbon (C) : 5 atoms (pent-4-yne backbone)

- Hydrogen (H) : 8 atoms (including the hydrochloride proton)

- Chlorine (Cl) : 1 atom (from the hydrochloride salt)

- Fluorine (F) : 1 atom (substituent at carbon 2)

- Nitrogen (N) : 1 atom (amine group at carbon 1)

Mass Spectrometric Confirmation

| Parameter | Value |

|---|---|

| Exact Mass (Theoretical) | 136.576 Da |

| [M − Cl]^+ Fragment | ~101.123 Da |

While experimental mass spectrometry data is not provided in the sources, theoretical calculations align with the proposed formula. The hydrochloride salt dissociates in the ion source, yielding the [M − Cl]^+ ion.

Properties

IUPAC Name |

2-fluoropent-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN.ClH/c1-2-3-5(6)4-7;/h1,5H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTZKNSWVDNRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Techniques

Fluorination at the 2-position is generally achieved by selective deoxyfluorination of alcohol precursors or substitution reactions on halogenated intermediates.

Deoxyfluorination of Alcohols:

A common approach involves converting a 2-hydroxy pent-4-yn-1-amine derivative into the corresponding 2-fluoro compound using fluorinating agents such as aryl fluorosulfonates or specialized reagents like DAST (diethylaminosulfur trifluoride). This method is efficient for introducing fluorine with retention of stereochemistry and minimal side reactions. The reaction is typically monitored by ^19F NMR and TLC to ensure completion.Halogen Exchange or Substitution:

Alternatively, halogenated precursors (e.g., 2-chloropent-4-yn-1-amine) can undergo nucleophilic substitution with fluoride sources under controlled conditions to yield the fluorinated amine hydrochloride salt.

Installation of the Alkyne Functionality

The alkyne group at the 4-position is introduced via alkynylation reactions or by using alkynyl-containing starting materials.

Use of 4-Pentyn-1-ol or Derivatives:

Starting from 4-pentyn-1-ol, the alcohol can be converted to a leaving group (e.g., tosylate), which then undergoes nucleophilic substitution with amine or fluorinated nucleophiles. Alternatively, coupling reactions with alkynyl halides can be employed to incorporate the alkyne moiety.Cross-Coupling Reactions:

Palladium-catalyzed Sonogashira-type coupling reactions can be utilized to attach alkynyl groups to suitable precursors, although this is more common in aromatic systems.

Amine Functionalization and Salt Formation

Amine Introduction:

The primary amine at C-1 can be introduced by reductive amination of aldehyde or ketone precursors or by nucleophilic substitution of halides with ammonia or primary amines.Conversion to Hydrochloride Salt:

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and crystallinity for isolation and purification.

Representative Synthetic Route Example

Based on literature analogous to related fluorinated alkynyl amines, a plausible synthetic route is outlined below:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material Preparation | 4-Pentyn-1-ol | Alkyne-containing alcohol precursor |

| 2 | Deoxyfluorination | Aryl fluorosulfonate / DAST, base, solvent | Conversion of 2-hydroxy to 2-fluoro group |

| 3 | Amination | Ammonia or amine source, reductive amination | Introduction of primary amine at C-1 |

| 4 | Salt Formation | HCl in suitable solvent | Formation of hydrochloride salt |

| 5 | Purification | Chromatography or crystallization | Isolated pure this compound |

This sequence aligns with methods reported for similar fluorinated amines and alkynes, monitored by TLC, ^19F NMR, and mass spectrometry to ensure purity and yield.

Analytical and Monitoring Techniques

- [^19F NMR Spectroscopy](pplx://action/followup): Crucial for monitoring fluorination progress and confirming fluorine incorporation.

- TLC (Thin Layer Chromatography): Used to track reaction completion and purity during synthesis.

- Mass Spectrometry (EI or ESI modes): Confirms molecular weight and structural integrity.

- Chromatographic Purification: Silica gel flash chromatography is standard for isolating the target compound after reaction completion.

Research Findings and Optimization

- Yield and Purity: Optimized fluorination conditions, such as reaction time, temperature, and reagent equivalents, significantly impact yield and purity. For example, controlled introduction of fluorosulfonate reagents under mild conditions yields high-purity fluorinated amines.

- Solvent Effects: Polar aprotic solvents like THF or dichloromethane are preferred for fluorination and amination steps to enhance reaction rates and selectivity.

- Temperature Control: Maintaining room temperature or slightly elevated temperatures (20–30 °C) during fluorination and amination steps prevents side reactions and decomposition.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorination reagent | Aryl fluorosulfonates, DAST | Selective and mild fluorination |

| Solvent | THF, CH2Cl2, or Et2O | Polar aprotic solvents preferred |

| Temperature | Room temperature to 30 °C | Avoids side reactions |

| Reaction time | 6–12 hours | Monitored by TLC and ^19F NMR |

| Amine introduction | Reductive amination or substitution | Primary amine at C-1 |

| Salt formation | HCl treatment | Stabilizes amine as hydrochloride salt |

| Purification | Silica gel chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropent-4-yn-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different fluorinated organic compounds.

Scientific Research Applications

Common Synthetic Route

- Starting Material : Pent-4-yn-1-amine

- Fluorinating Agent : Diethylaminosulfur trifluoride (DAST)

- Conditions : Inert atmosphere, controlled temperature

Medicinal Chemistry

2-Fluoropent-4-yn-1-amine hydrochloride serves as a building block for the synthesis of various biologically active compounds. Its fluorinated structure enhances the pharmacological properties of drugs, making it valuable in drug design. The presence of fluorine can improve metabolic stability and bioavailability of pharmaceutical agents.

Case Study : Research has shown that fluorinated amino acids can act as enzyme inhibitors or antitumor agents, highlighting the potential of this compound in developing new therapeutic agents .

Material Science

In material science, this compound is utilized to produce fluorinated materials with enhanced properties such as increased resistance to degradation and improved thermal stability. These materials are crucial in applications ranging from coatings to advanced polymers.

Example Application : The incorporation of 2-fluoropent-4-yn-1-amine into polymer matrices can lead to materials that exhibit unique electronic or optical properties due to the presence of fluorine .

Biological Studies

The compound is also used in biological studies as a tool for investigating the role of fluorinated compounds in biological systems. Its ability to mimic natural substrates while providing distinct chemical properties makes it useful for studying enzyme mechanisms and interactions.

Research Insight : Studies involving fluorinated analogs have demonstrated altered binding affinities in receptor-ligand interactions, suggesting that this compound could be instrumental in probing biological pathways .

Mechanism of Action

The mechanism by which 2-Fluoropent-4-yn-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Fluoropent-4-yn-1-amine hydrochloride with hydrochlorides containing alkyne, amine, or fluorinated moieties:

Key Observations :

- Alkyne Moieties : Both 2-Fluoropent-4-yn-1-amine HCl and 4-(prop-2-yn-1-yl)oxan-4-amine HCl contain terminal alkynes, which are reactive in click chemistry or cross-coupling reactions. The cyclic ether in the latter may reduce volatility compared to the linear alkyne in the former .

- Fluorine vs.

- Pharmaceutical Relevance: Tapentadol HCl and 4-Dimethylamino-N-benzylcathinone HCl demonstrate how amine hydrochlorides are optimized for CNS activity. The absence of aromatic groups in 2-Fluoropent-4-yn-1-amine HCl suggests distinct target selectivity .

Physicochemical and Stability Properties

Key Observations :

- Hydrochloride salts generally exhibit improved stability compared to free bases. For instance, 4-Dimethylamino-N-benzylcathinone HCl retains integrity for ≥5 years at -20°C, suggesting similar protocols might apply to 2-Fluoropent-4-yn-1-amine HCl .

- The lack of purity data for the target compound contrasts with ≥95% purity reported for 4-(prop-2-yn-1-yl)oxan-4-amine HCl .

Toxicity and Handling Precautions

Key Observations :

- Like 4-Amino-2-phenylphenol, the toxicology of 2-Fluoropent-4-yn-1-amine HCl is uncharacterized, necessitating strict safety protocols (e.g., eye/skin washing, medical consultation) .

- Fluorinated compounds may pose unique hazards; for example, some fluorocarbons exhibit neurotoxicity, though this is speculative without direct data.

Biological Activity

2-Fluoropent-4-yn-1-amine hydrochloride, a fluorinated alkyne compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClFN |

| Molecular Weight | 119.57 g/mol |

| CAS Number | 173987-24-1 |

| Boiling Point | Not specified |

| Purity | Typically >98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in key biochemical pathways, particularly those involving neurotransmitter systems and enzyme inhibition.

Interaction with Enzymes

Research indicates that compounds similar to 2-Fluoropent-4-yn-1-amine can act as inhibitors of various enzymes. For instance, fluorinated compounds have been shown to modulate the activity of enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE), which plays a critical role in Alzheimer's disease pathology . The inhibition of BACE can lead to reduced production of amyloid-beta peptides, which are implicated in neurodegeneration.

Biological Activity Studies

Several studies have investigated the biological effects of this compound and related compounds.

Case Study: Neuroprotective Effects

A study demonstrated that fluorinated alkyne derivatives exhibited neuroprotective properties in vitro. The compounds were found to reduce oxidative stress and apoptosis in neuronal cell lines exposed to toxic agents. The mechanism was linked to the modulation of signaling pathways associated with cell survival and inflammation .

Inhibition of Proliferative Diseases

Another area of research has focused on the potential use of 2-Fluoropent-4-yn-1-amines as inhibitors of IRAK4, a kinase involved in inflammatory responses and proliferative diseases. Inhibitors targeting IRAK4 have shown promise in preclinical models for conditions such as rheumatoid arthritis and multiple sclerosis . The structural features of fluorinated compounds enhance their binding affinity and selectivity for these targets.

Comparative Analysis

The following table summarizes the biological activities reported for 2-Fluoropent-4-yn-1-amines compared to other fluorinated compounds:

Q & A

Basic Research Question

- HPLC-DAD : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate unreacted precursors or fluorination byproducts.

- Karl Fischer Titration : Quantify residual water in the hydrochloride salt.

- ICP-MS : Detect trace metal catalysts (e.g., Pd, Cu) from synthetic steps .

Advanced Research Question Can 2D NMR (e.g., - HMBC) identify low-abundance impurities? Develop a forced degradation study (e.g., UV exposure, oxidation) and correlate impurity profiles with stability data .

How can researchers design experiments to explore the compound’s potential in neurotransmitter modulation?

Basic Research Question

- In Vitro : Test affinity for monoamine transporters (SERT, DAT, NET) using radioligand displacement assays.

- In Vivo : Administer the compound in rodent models and monitor behavioral changes (e.g., locomotor activity, prepulse inhibition). Include a fluorinated analog of known psychoactive amines (e.g., 2-fluoroamphetamine) as a comparator .

Advanced Research Question What role does the alkyne group play in blood-brain barrier (BBB) penetration? Use PAMPA-BBB assays or in silico predictors (e.g., SwissADME) to compare permeability with non-alkyne analogs. Correlate with PET imaging data for brain uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.